N-[benzotriazol-1-yl-(4-nitrophenyl)methyl]-4-methylbenzamide
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Overview
Description
“N-[benzotriazol-1-yl-(4-nitrophenyl)methyl]-4-methylbenzamide” is a chemical compound that incorporates a benzotriazole moiety . Benzotriazole is a versatile and useful synthesis protocol, recognized for its ability to be easily introduced into a molecule by a variety of reactions . It activates the molecule towards numerous transformations, is sufficiently stable during the course of reactions, and can easily be removed at the end of the reaction sequence .
Synthesis Analysis
Benzotriazole methodology has grown in popularity due to its versatility and usefulness in the synthesis of diverse pharmacologically important heterocyclic skeletons . It’s inexpensive, non-toxic, highly stable, and can be easily introduced into molecules through a variety of reactions . It activates molecules towards numerous transformations, remains stable during the course of the reactions, and can be easily removed at the end of the reaction sequence .Chemical Reactions Analysis
Benzotriazole can be introduced into a molecule by a variety of reactions . It activates the molecule towards numerous transformations and remains stable during the course of the reactions . For example, N,N-diphenylhydrazines, easily accessible from N,N-diphenylhydrazine, benzotriazole, and an aldehyde, on treatment with electron-rich alkenes in the presence of Lewis acid, gave N,N-disubstituted pyrazolidines .properties
IUPAC Name |
N-[benzotriazol-1-yl-(4-nitrophenyl)methyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3/c1-14-6-8-16(9-7-14)21(27)22-20(15-10-12-17(13-11-15)26(28)29)25-19-5-3-2-4-18(19)23-24-25/h2-13,20H,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYXTAWSALAGGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C2=CC=C(C=C2)[N+](=O)[O-])N3C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1H-1,2,3-Benzotriazol-1-yl(4-nitrophenyl)methyl]-4-methylbenzamide |
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